N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and a carboxamide linkage at position 3. The carboxamide nitrogen is further connected to a 1,3-thiazole ring substituted with a 5-chlorothiophen-2-yl group at position 4.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O3S2/c16-13-4-3-12(24-13)9-7-23-15(17-9)18-14(20)8-6-11(22-19-8)10-2-1-5-21-10/h1-7H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLCHQYEKVDXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heterocyclic rings, which contribute to its biological activity. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H8ClN3O3S |
| Molecular Weight | 305.73 g/mol |
| Canonical SMILES | C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may exert anti-inflammatory and anticancer effects by inhibiting specific pathways:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have shown the ability to inhibit COX enzymes, reducing the synthesis of pro-inflammatory mediators such as prostaglandins.
- Antitumor Activity : The compound has been studied for its potential to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. It may target pathways involved in cancer cell survival and proliferation.
Anticancer Activity
Recent studies have shown promising results regarding the anticancer properties of thiazole and oxazole derivatives. For instance:
- A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing significant growth inhibition with GI50 values ranging from to against leukemia cell lines .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| HL-60 (leukemia) | 0.0244 | 0.0866 |
| HOP-62 (lung) | 0.554 | 0.403 |
| MDA-MB-435 (melanoma) | 0.0318 | 0.103 |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated:
- In vitro studies demonstrated that it can significantly reduce inflammation markers in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential role in managing inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Thiazole Derivatives : A series of thiazole-based compounds were tested for their anticancer activities against a panel of tumor cell lines, showing effective inhibition with TGI values below .
- Oxazole Compounds : Research on oxazole derivatives revealed their capability to induce apoptosis in cancer cells via mitochondrial pathways, suggesting that structural modifications could enhance their efficacy against various cancers .
Comparison with Similar Compounds
Thiazole-Containing Carboxamides
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): This compound shares the 5-chlorothiazole moiety but replaces the oxazole-furan-carboxamide segment with a difluorobenzamide group. It inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, a target in anaerobic pathogens, via conjugation between the benzene ring and thiazole .
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide ():
Features a nitro-substituted thiazole and phenyl-oxazole core. While structurally distinct, its oxazole-thiazole-carboxamide backbone suggests similar synthetic routes (e.g., acyl chloride-amine coupling) .
Oxazole-Carboxamide Derivatives
Ceapin-A4 (N-(1-Benzyl-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) ():
Shares the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide motif but substitutes the thiazole with a benzylpyrazole group. Ceapins modulate the unfolded protein response, indicating that the oxazole-furan-carboxamide scaffold is critical for protein interaction .- Key Insight : The thiazole in the target compound may confer enhanced electron-withdrawing properties, altering binding kinetics compared to pyrazole-based Ceapins.
SKL2001 (5-(Furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide) ():
Retains the oxazole-furan-carboxamide core but replaces the thiazole with an imidazolylpropyl group. SKL2001 acts as a Wnt/β-catenin pathway agonist, demonstrating that furan-oxazole-carboxamides can target signaling pathways .
Physicochemical Properties
| Property | Target Compound | N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide | SKL2001 |
|---|---|---|---|
| Molecular Weight | ~409.85 g/mol* | 302.71 g/mol | 328.35 g/mol |
| LogP (Estimated) | ~3.5 (moderate lipophilicity) | 2.8 | 2.1 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
*Calculated based on structural formula.
Q & A
Q. Table 1: Structural Analogs and Their Biological Activities
| Compound Modification | Biological Activity (IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|
| 5-Nitrothiophene replacement | Anticancer: 2.1 µM (MCF7) | Enhanced π-π stacking | |
| Furan → Benzodioxole substitution | Antibacterial: MIC 8 µg/mL | Increased hydrophobicity | |
| Chlorine → Methoxy group | Anti-inflammatory: 85% inhibition | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
